(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid
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Overview
Description
(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of these compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions, allowing for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid .
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid .
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid .
Uniqueness
(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3’-fluoro[1,1’-biphenyl]-4-propanoic acid is unique due to the presence of the fluoro group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications in peptide synthesis and other areas of research .
Properties
Molecular Formula |
C30H24FNO4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34) |
InChI Key |
WBSUZOFWOYIFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
Origin of Product |
United States |
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